REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:8]2([CH3:39])[C:16]3[C:11](=[CH:12][C:13]([C:17]4[CH:18]=[N:19][N:20](C5CCCCO5)[CH:21]=4)=[CH:14][CH:15]=3)[C:10](=[O:28])[N:9]2[C@@H](C2C=CC(OC)=CC=2)C)=[N:4][CH:5]=[N:6][CH:7]=1>FC(F)(F)C(O)=O.CO>[F:1][C:2]1[C:3]([C:8]2([CH3:39])[C:16]3[C:11](=[CH:12][C:13]([C:17]4[CH:21]=[N:20][NH:19][CH:18]=4)=[CH:14][CH:15]=3)[C:10](=[O:28])[NH:9]2)=[N:4][CH:5]=[N:6][CH:7]=1
|
Name
|
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=NC1)C1(N(C(C2=CC(=CC=C12)C=1C=NN(C1)C1OCCCC1)=O)[C@H](C)C1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-6-(1-tetrahydropyran-2-ylpyrazol-4-yl)isoindolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=NC1)C1(N(C(C2=CC(=CC=C12)C=1C=NN(C1)C1OCCCC1)=O)[C@H](C)C1=CC=C(C=C1)OC)C
|
Name
|
products
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Thiol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate under reduced pressure
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate (500 mL) and water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with ethyl acetate (3×500 mL)
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow foam (33 g, 87% crude)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=NC1)C1(NC(C2=CC(=CC=C12)C=1C=NNC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |